molecular formula C15H12Cl2N4O5 B15154103 N-(2,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

N-(2,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

Cat. No.: B15154103
M. Wt: 399.2 g/mol
InChI Key: HLSXXHTZTNHZOE-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes nitration, chlorination, and amination reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide include:

  • N-(2,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzene
  • N-(2,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzoic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions and reactions that may not be possible with similar compounds.

Properties

Molecular Formula

C15H12Cl2N4O5

Molecular Weight

399.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

InChI

InChI=1S/C15H12Cl2N4O5/c1-19(2)14-10(6-9(20(23)24)7-13(14)21(25)26)15(22)18-12-4-3-8(16)5-11(12)17/h3-7H,1-2H3,(H,18,22)

InChI Key

HLSXXHTZTNHZOE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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